Saikosaponin G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

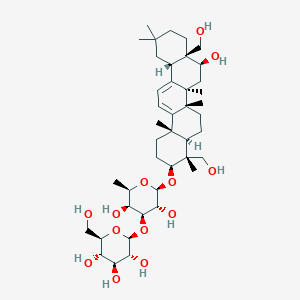

C42H68O13 |

|---|---|

Molecular Weight |

781.0 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3/t21-,23+,24-,25-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 |

InChI Key |

UFEGAVYKHITZAC-RUCQNWDKSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Saikosaponin G from Bupleurum chinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Saikosaponin G, a triterpenoid saponin, from the roots of Bupleurum chinensis. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow and relevant biological pathways to facilitate understanding and replication.

Introduction

Bupleurum chinensis, a perennial plant native to East Asia, is a staple in traditional Chinese medicine, valued for its wide array of bioactive compounds. Among these are saikosaponins, a class of oleanane-type triterpenoid saponins that have demonstrated various pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects. While Saikosaponins A and D are the most abundant and well-studied, other minor saikosaponins, such as this compound, are gaining interest for their potential therapeutic applications. The isolation and purification of these less abundant saponins are crucial for further pharmacological investigation and drug development.

This guide focuses on the intricate process of isolating this compound, providing a synthesized protocol based on established methods for saikosaponin separation.

Experimental Protocols

The isolation of this compound from Bupleurum chinensis is a multi-step process involving extraction, partitioning, and chromatographic purification. The following protocols are a composite of methodologies reported in scientific literature for the separation of various saikosaponins.

Extraction of Total Saikosaponins

The initial step involves the extraction of a crude saponin mixture from the dried roots of Bupleurum chinensis.

Protocol: Ethanol Reflux Extraction

-

Preparation of Plant Material: Air-dried roots of Bupleurum chinensis are pulverized into a coarse powder (approximately 40-60 mesh).

-

Extraction: The powdered root material is subjected to reflux extraction with 70-80% ethanol in a solid-to-liquid ratio of 1:10 (w/v). The extraction is typically carried out at 80°C for 2-3 hours and repeated 2-3 times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are filtered and then concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to remove non-saponin components like fats, pigments, and highly polar compounds.

Protocol: Liquid-Liquid Partitioning

-

Suspension: The concentrated crude extract is suspended in distilled water.

-

Defatting: The aqueous suspension is first partitioned with petroleum ether or n-hexane to remove lipids and chlorophyll. This step is repeated 3-4 times.

-

Saponin Extraction: The resulting aqueous layer is then extracted successively with water-saturated n-butanol. The n-butanol fractions, which contain the saikosaponins, are combined.

-

Concentration: The combined n-butanol fractions are concentrated under reduced pressure to yield the total saikosaponin extract.

Chromatographic Purification of this compound

The purification of this compound from the total saikosaponin extract is achieved through a series of chromatographic techniques.

Protocol: Macroporous Resin and Silica Gel Column Chromatography

-

Macroporous Resin Chromatography (Initial Separation):

-

The total saikosaponin extract is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-equilibrated D101 macroporous resin column.

-

The column is first washed with distilled water to remove sugars and other highly polar impurities.

-

A stepwise gradient elution is then performed with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing saikosaponins are pooled.

-

-

Silica Gel Column Chromatography (Fine Separation):

-

The saikosaponin-rich fraction from the macroporous resin column is further purified on a silica gel column (200-300 mesh).

-

The mobile phase typically consists of a chloroform-methanol-water mixture in a gradient elution. A common starting gradient is 90:10:1 (v/v/v), gradually increasing the polarity by increasing the proportion of methanol and water.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

Fractions enriched with this compound are pooled, concentrated, and subjected to final purification using a preparative C18 HPLC column.

-

The mobile phase is typically a gradient of acetonitrile and water.

-

The elution is monitored by a UV detector (around 203-210 nm), and the peak corresponding to this compound is collected.

-

The purity of the isolated this compound is confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

-

Data Presentation

Quantitative data on the isolation of this compound is scarce in the literature, as most studies focus on the major saikosaponins. The following tables provide a general overview of the expected yields and purity at different stages of the isolation process, synthesized from data on total and other individual saikosaponins.

Table 1: Yield of Saikosaponin Extracts from Bupleurum chinensis

| Extraction/Purification Stage | Starting Material | Yield (%) | Notes |

| Crude Ethanol Extract | Dried Root Powder | 15 - 25 | Yield can vary based on plant origin and extraction conditions. |

| Total Saikosaponin Extract | Crude Ethanol Extract | 3 - 5 | After solvent partitioning. |

| This compound | Total Saikosaponin Extract | < 0.1 | Estimated yield, highly dependent on the efficiency of chromatographic separation. |

Table 2: Purity of this compound at Different Purification Stages

| Purification Stage | Purity (%) | Analytical Method |

| Total Saikosaponin Extract | 5 - 15 | HPLC |

| Silica Gel Chromatography Fraction | 40 - 60 | HPLC |

| Preparative HPLC Purified | > 95 | HPLC |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation of this compound from Bupleurum chinensis.

Saikosaponin-Modulated Signaling Pathway

Saikosaponins have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. The following diagram illustrates the inhibitory effect of saikosaponins on the NF-κB signaling pathway.

Conclusion

The isolation of this compound from Bupleurum chinensis presents a significant challenge due to its low abundance compared to other major saikosaponins. However, by employing a systematic approach that combines efficient extraction, selective partitioning, and multi-step chromatographic purification, it is possible to obtain this compound with high purity. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers aiming to isolate and investigate the pharmacological properties of this promising natural compound. Further research is warranted to optimize the isolation process and to fully elucidate the therapeutic potential of this compound.

Saikosaponin G: A Technical Guide to its Discovery, Properties, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin G is a triterpenoid saponin found in plants of the Bupleurum genus, which have a long history of use in traditional medicine. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details its biological activities, including its notable anti-cancer effects, and outlines the experimental protocols for its isolation and characterization. Furthermore, this guide elucidates the key signaling pathways modulated by related saikosaponins, offering insights into the potential mechanisms of action for this compound.

Discovery and History

This compound is a member of the saikosaponin family, a diverse group of oleanane-type triterpenoid saponins isolated from the roots of Bupleurum species, such as Bupleurum chinensis and Bupleurum falcatum.[1] These plants, known as "Chai Hu" in traditional Chinese medicine, have been utilized for centuries to treat a variety of ailments, including inflammation, fever, and liver diseases.[2]

The systematic investigation of Bupleurum species has led to the identification of over 100 different saikosaponins.[3] While the precise first isolation and characterization of this compound is not extensively documented in readily available literature, research from the early 1990s details the isolation of its close structural relatives and derivatives. For instance, a 1993 study reported the first isolation of prosaikogenin G from Bupleurum wenchuanense.[4][5] this compound is often studied in the context of its relationship with other major saikosaponins, such as Saikosaponin D, from which it can be derived.

Physicochemical Properties and Quantitative Data

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C42H68O13 | [1][6] |

| Molecular Weight | 780.98 g/mol | [1] |

| CAS Number | 99365-19-2 | [1][6] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (50 mg/mL) | [1][7] |

Biological Activity Data

| Activity | Cell Line | Metric | Value | Source |

| Anti-cancer | HCT 116 (Human Colon Carcinoma) | IC50 | 8.49 μM | [8] |

| Cytotoxicity | HEK-293T (Human Embryonic Kidney) | CC50 | 18.89 μM | [1] |

Experimental Protocols

Extraction of Total Saikosaponins from Bupleurum Root

This protocol provides a general method for the extraction of total saikosaponins from the dried roots of Bupleurum species.

-

Pulverization: Grind the dried roots of Bupleurum chinense or Bupleurum falcatum into a fine powder.

-

Extraction:

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.

Isolation and Purification of this compound

The crude saikosaponin extract is a complex mixture requiring further separation and purification.

-

Macroporous Resin Column Chromatography:

-

Dissolve the crude extract in water and apply it to a D101 macroporous resin column.

-

Wash the column sequentially with water, 30% ethanol, 70% ethanol, and 95% ethanol.

-

Collect the 70% ethanol fraction, which will be enriched with total saikosaponins.[12]

-

Concentrate the 70% ethanol fraction to dryness.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: ACQUITY BEH C18 column (150 mm × 2.1 mm, 1.7 μm).[12]

-

Mobile Phase:

-

Solvent A: 0.05% formic acid in acetonitrile (v/v)

-

Solvent B: 0.05% formic acid in water (v/v)[12]

-

-

Gradient Elution:

-

0–4 min, 5%–15% A

-

4–20 min, 15%–30% A

-

20–30 min, 30% A

-

30–40 min, 30%–44% A

-

40–47 min, 44% A

-

47–54 min, 44%–90% A

-

54–55 min, 90%–98% A

-

55–56 min, 98% A[12]

-

-

Flow Rate: 0.3 mL/min.[12]

-

Detection: PDA detector at 200–400 nm.[12]

-

Collect the fraction corresponding to the retention time of this compound.

-

Structural Characterization

The purified this compound can be structurally characterized using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for elucidating the complex structure of saikosaponins.[4][5][13][14][15]

-

Mass Spectrometry (MS): Techniques like UPLC-PDA-Q/TOF-MS can be used to determine the molecular weight and fragmentation patterns, confirming the identity of this compound.[12]

Signaling Pathways and Mechanism of Action

While research specifically on this compound's mechanism of action is still emerging, the pharmacological activities of closely related saikosaponins, particularly Saikosaponin A and Saikosaponin D, have been extensively studied. It is plausible that this compound shares similar mechanisms.

Apoptosis Induction in Cancer Cells

Saikosaponins are known to induce apoptosis (programmed cell death) in various cancer cell lines. This is a key mechanism behind their anti-cancer effects.[16] Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Saikosaponins can increase the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-3), which execute apoptosis.[17][18]

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of an initiator caspase (e.g., caspase-8), which in turn activates executioner caspases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Saikosaponin A and D Inhibit Adipogenesis via the AMPK and MAPK Signaling Pathways in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A systematic review of the active saikosaponins and extracts isolated from Radix Bupleuri and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponin derivatives from Bupleurum wenchuanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rmitlibraryvn.rmit.edu.vn [rmitlibraryvn.rmit.edu.vn]

- 6. Natural Product Description|this compound [sinophytochem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. jfda-online.com [jfda-online.com]

- 10. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 11. researchgate.net [researchgate.net]

- 12. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation, Characterization, and Nuclear Magnetic Resonance Spectra of New Saponins from the Roots of Bupleurum falcatum L. [jstage.jst.go.jp]

- 14. Quantitative 1H NMR for the Direct Quantification of Saikosaponins in Bupleurum chinense DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Advances in the anti-tumor mechanisms of saikosaponin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Saikosaponin-A induces apoptosis of cervical cancer through mitochondria- and endoplasmic reticulum stress-dependent pathway in vitro and in vivo: involvement of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saikosaponin a Induces Apoptosis through Mitochondria-Dependent Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Saikosaponin G: A Technical Guide to Its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saikosaponin G is a triterpenoid saponin belonging to the oleanane-type, a class of bioactive compounds that have garnered significant interest in the pharmaceutical and medicinal research communities. These compounds are primarily isolated from the roots of various Bupleurum species, which have a long history of use in traditional medicine, particularly in East Asia.[1][2] Saikosaponins, as a group, are recognized for a wide array of pharmacological activities, including anti-inflammatory, antiviral, antitumor, and immunomodulatory effects.[3] This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, biosynthetic pathways, and the experimental protocols for its extraction, isolation, and quantification.

Natural Sources and Abundance of this compound

This compound is predominantly found in plants of the Bupleurum genus, a member of the Apiaceae family.[1] While over 100 different saikosaponins have been identified from various Bupleurum species, the abundance of individual saikosaponins, including this compound, can vary significantly depending on the species, geographical origin, and the specific part of the plant.[1][4] The roots of Bupleurum are the primary source of these compounds, with total saikosaponin content reaching up to 7% of the dry weight.[4][5]

Quantitative data for this compound specifically in raw plant material is not extensively documented in publicly available literature. However, analysis of related compounds and finished herbal products provides valuable insights into its occurrence. For instance, a study on the traditional Chinese medicine formulation, Xiaochaihu granules, which contains Bupleuri Radix, reported the presence of this compound.

The distribution of saikosaponins is not uniform throughout the plant. Studies on Bupleurum falcatum have shown that the total saikosaponin content is generally higher in the phloem tissues of the root compared to the xylem.[6] Furthermore, the upper part of the root and the lateral roots tend to have a higher concentration of saikosaponins than the lower part and the main root, respectively.[6]

Table 1: Quantitative Analysis of this compound and Related Compounds in Various Sources

| Sample | Plant Part/Product Type | This compound Content | Related Saikosaponin Content | Analytical Method | Reference |

| Xiaochaihu Granules | Herbal Medicine Preparation | Present, but not individually quantified in the provided data | Saikosaponin A, B1, B2, C, H, I were quantified | HPLC-CAD | [7] |

| Bupleurum falcatum Root | Root | Prosaikogenin G (a derivative) was quantified | Saikosaponin A, C, D, Prosaikogenin F, Saikogenin F were quantified | HPLC | [8][9] |

Note: The exact concentration of this compound in the root of Bupleurum falcatum was not explicitly stated in the available search result snippets.

Biosynthesis of this compound

The biosynthesis of saikosaponins, including this compound, is a complex process that originates from the mevalonate (MVA) pathway in the plant's cytoplasm.[10][11] This pathway provides the fundamental building blocks for the synthesis of the triterpenoid skeleton.

The initial stages of the pathway involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[10] These five-carbon units are then sequentially condensed to form the 30-carbon hydrocarbon, squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, a critical precursor for the cyclization step.[10]

The cyclization of 2,3-oxidosqualene to the pentacyclic triterpene backbone, β-amyrin, is a key committing step in saikosaponin biosynthesis and is catalyzed by the enzyme β-amyrin synthase (BAS).[10] Following the formation of the β-amyrin skeleton, a series of modifications, including oxidation and glycosylation, occur to generate the vast diversity of saikosaponins.[10][12]

These modifications are primarily carried out by two families of enzymes:

-

Cytochrome P450 monooxygenases (P450s): These enzymes are responsible for the oxidation of the β-amyrin backbone at various positions, leading to the formation of different sapogenins.[12][13] For instance, the hydroxylation at the C-16α position is a crucial step in the formation of many saikosaponins and is catalyzed by a specific P450 enzyme, CYP716Y1, identified in Bupleurum falcatum.[13]

-

UDP-glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the sapogenin core, a process known as glycosylation.[10] The type and linkage of these sugars contribute significantly to the structural diversity and biological activity of the final saikosaponin molecule. The specific UGTs involved in the glycosylation of the this compound precursor have not yet been fully elucidated.

Below is a diagram illustrating the putative biosynthetic pathway leading to saikosaponins.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve a series of sophisticated analytical techniques.

Extraction

The initial step involves the extraction of saikosaponins from the dried and powdered plant material, typically the roots of Bupleurum species. A common method is solvent extraction, often enhanced by techniques such as ultrasonication to improve efficiency.

Ultrasound-Assisted Extraction (UAE) Protocol:

-

Sample Preparation: The plant material (e.g., Bupleurum root) is dried and ground into a fine powder.

-

Solvent Selection: A suitable solvent system is chosen. Methanol or ethanol solutions are commonly used. For instance, a 70% ethanol solution has been shown to be effective for extracting a range of saikosaponins.[5]

-

Extraction Parameters:

-

Solvent-to-Solid Ratio: A ratio of approximately 40:1 (mL/g) is often employed.

-

Ultrasonic Power: A power setting in the range of 150-400 W can be used.

-

Extraction Time: Sonication is typically carried out for a period of 60-90 minutes.

-

Temperature: The extraction is often performed at a controlled temperature, for example, around 50°C.

-

-

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting extract is then concentrated under reduced pressure to yield a crude saikosaponin extract.

Isolation and Purification

The crude extract contains a complex mixture of compounds. Therefore, further purification steps are necessary to isolate this compound. Column chromatography is a widely used technique for this purpose.

Column Chromatography Protocol:

-

Stationary Phase: A variety of stationary phases can be used, including silica gel and reversed-phase C18 materials.

-

Mobile Phase: A gradient elution system is typically employed to separate the different saikosaponins. For reversed-phase chromatography, a common mobile phase consists of a gradient of acetonitrile and water.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed for the presence of the target compound, this compound.

-

Further Purification: Fractions containing this compound may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of saikosaponins. Due to the lack of a strong UV chromophore in saikosaponins, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred over UV detectors.[14]

HPLC-CAD Quantification Protocol:

-

Chromatographic System: A standard HPLC system equipped with a CAD detector is used.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 2.7 µm particle size) is typically employed.[7]

-

Mobile Phase: A gradient elution program using acetonitrile and water, often with a small amount of an acidifier like acetic acid (e.g., 0.01%), is used to achieve good separation of the various saikosaponins.[7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The eluting compounds are detected by the CAD.

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration of this compound in the sample is then determined by comparing its peak area to the calibration curve.

Below is a diagram illustrating a general experimental workflow for the extraction and analysis of this compound.

Conclusion

This compound, a bioactive triterpenoid saponin, is a constituent of various Bupleurum species, plants with a rich history in traditional medicine. While its precise abundance in different plant parts and species requires further detailed investigation, established analytical methodologies allow for its successful extraction, isolation, and quantification. The elucidation of its biosynthetic pathway is an active area of research, with the identification of key enzyme families like P450s and UGTs paving the way for a deeper understanding and potential biotechnological production of this promising natural compound. This technical guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development, facilitating further exploration into the therapeutic potential of this compound.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vellmanherbs.com [vellmanherbs.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Genus Bupleurum: a review of its phytochemistry, pharmacology and modes of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 6. Differential Expression of Genes Involved in Saikosaponin Biosynthesis Between Bupleurum chinense DC. and Bupleurum scorzonerifolium Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Putative Genes Involved in Saikosaponin Biosynthesis in Bupleurum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in Saikosaponin Biosynthesis in Bupleurum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pnas.org [pnas.org]

- 14. Disruption of a licorice cellulose synthase-derived glycosyltransferase gene demonstrates its in planta role in soyasaponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC analysis of Saikosaponin G

An advanced analytical method for the quantification of Saikosaponin G in various samples is detailed in this application note. High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) offers a robust and sensitive method for the analysis of this compound, which is crucial for researchers, scientists, and professionals in drug development. This compound, a key bioactive triterpenoid saponin from the roots of Bupleurum species, has garnered significant interest for its wide range of pharmacological activities.

Introduction

This compound is one of the major active constituents in traditional herbal medicines derived from Bupleurum species, commonly known as Chaihu in Chinese medicine. Its therapeutic potential necessitates reliable and accurate analytical methods for quality control, pharmacokinetic studies, and formulation development. Due to the lack of a strong UV chromophore, traditional HPLC-UV methods can be challenging. The use of a universal detector like CAD provides a more sensitive and reliable quantification alternative. This application note provides a comprehensive protocol for the HPLC-CAD analysis of this compound.

Quantitative Data Summary

The performance of the HPLC-CAD method for the quantification of this compound, along with other saikosaponins, has been validated for linearity, sensitivity, precision, and accuracy. The following table summarizes the key quantitative data.[1][2]

| Parameter | This compound |

| Linearity Range (μg/mL) | Logarithm of concentration vs. Logarithm of peak area |

| Correlation Coefficient (r²) | > 0.998[1][2] |

| Limit of Detection (LOD) | Data not specifically reported for this compound alone |

| Limit of Quantification (LOQ) | Data not specifically reported for this compound alone |

| Intra-day Precision (RSD%) | 1.0% - 1.9% (for a mix of 7 saikosaponins)[1][2] |

| Inter-day Precision (RSD%) | 1.4% - 2.1% (for a mix of 7 saikosaponins)[1][2] |

| Average Recovery (%) | 80% - 109% (for a mix of 7 saikosaponins)[1][2] |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the .

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (Ultrapure)

-

Acetic acid (Glacial, HPLC grade)

-

Methanol (HPLC grade)

-

0.22 μm syringe filters

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Charged Aerosol Detector (CAD)

-

C18 reversed-phase column (e.g., Waters CORTECS C18, 4.6 mm × 150 mm, 2.7 μm)[1][2]

-

Data acquisition and processing software

Chromatographic Conditions

| Parameter | Condition |

| Column | Waters CORTECTS C18 (4.6 mm × 150 mm, 2.7 μm)[1][2] |

| Mobile Phase A | 0.01% Acetic acid in Water[1][2] |

| Mobile Phase B | Acetonitrile[1][2] |

| Gradient Elution | A multi-step gradient is typically used for the separation of a mixture of saikosaponins. A representative gradient is: 0-9 min, 5-25% B; 9-16 min, 25-35% B; 16-23 min, 35-60% B; 23-30 min, 60-80% B.[2] |

| Flow Rate | 0.8 mL/min[2] |

| Injection Volume | 10 μL[2] |

| Column Temperature | 30°C |

| CAD Nebulizer Temperature | 50°C[2] |

| CAD Nitrogen Gas Pressure | 50 psi[2] |

Sample Preparation

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution.[2] Further dilute the stock solution with methanol to create a series of working standard solutions of different concentrations for calibration.

-

Sample Extraction (from herbal matrix):

-

Accurately weigh the powdered sample.

-

Extract the sample with an appropriate solvent (e.g., 70% ethanol or methanol) using ultrasonication or reflux extraction.

-

Centrifuge the extract and collect the supernatant.

-

For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interfering substances.[1][2]

-

-

Final Preparation: Filter the final standard and sample solutions through a 0.22 μm syringe filter before injection into the HPLC system.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the .

References

Application Notes and Protocols for Saikosaponin G Animal Model Studies

Disclaimer: Direct experimental data and established protocols for Saikosaponin G (SSG) in animal models are limited in publicly available scientific literature. The following application notes and protocols are based on extensive research on closely related and well-studied saikosaponins, primarily Saikosaponin A (SSa) and Saikosaponin D (SSd). These can serve as a robust starting point for researchers and drug development professionals in designing and conducting animal studies with this compound.

Introduction

Saikosaponins, a group of triterpenoid saponins isolated from the roots of Bupleurum species, have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and immunomodulatory effects[1][2]. Saikosaponin A (SSa) and Saikosaponin D (SSd) are the most extensively studied members of this family[3][4]. While research on this compound (SSG) is emerging, particularly in the context of its production and in vitro anti-cancer effects as Prosaikogenin G[5][6], detailed in vivo animal model studies are not yet widely published.

These application notes provide a comprehensive framework for designing animal model studies for SSG, leveraging the established methodologies for other saikosaponins. The protocols detailed below are adaptable and should be optimized based on the specific research question and the hypothesized therapeutic action of this compound.

Data Presentation: Quantitative Effects of Saikosaponins in Animal Models

The following tables summarize quantitative data from various animal model studies involving Saikosaponin A (SSa) and Saikosaponin D (SSd). This data can be used as a reference for expected effect sizes and for dose-selection in initial studies with this compound.

Table 1: Anti-inflammatory Effects of Saikosaponins in Murine Models

| Saikosaponin | Animal Model | Dosage | Route of Administration | Key Quantitative Outcomes | Reference |

| Saikosaponin A | LPS-induced Acute Lung Injury (BALB/c mice) | 1 mg/kg | Intraperitoneal | ↓ Lung Wet/Dry ratio, ↓ MPO activity, ↓ TNF-α & IL-1β in BALF | [7] |

| Saikosaponin D | DSS-induced Ulcerative Colitis (mice) | Not specified | Not specified | ↓ TNF-α, IL-6, & IL-1β; ↑ IL-10 mRNA | [3] |

| Saikosaponin D | Allergic Rhinitis (BALB/c mice) | 10 mg/kg | Oral | ↓ Sneezing & rubbing frequency, ↓ TNF-α, IL-4, IL-5, IL-17 | [8] |

| Saikosaponins | Acetic acid-induced vascular permeability (mice) | Not specified | Not specified | Significant in vivo anti-inflammatory activity | [1] |

Table 2: Anti-cancer Effects of Saikosaponins in Xenograft Models

| Saikosaponin | Animal Model | Dosage | Route of Administration | Key Quantitative Outcomes | Reference |

| Saikosaponin D | HSVtk/Hep3B Xenograft (mice) | 10 mg/kg (every other day) | Intraperitoneal | Reduced tumor growth | [4] |

| Saikosaponin D | Hepatocellular Carcinoma (rats) | Not specified | Not specified | Suppressed C/EBPβ and COX-2 levels | [3] |

Table 3: Hepatoprotective Effects of Saikosaponins

| Saikosaponin | Animal Model | Dosage | Route of Administration | Key Quantitative Outcomes | Reference |

| Saikosaponin D | DMN-induced Hepatic Fibrosis (rats) | Not specified | Intraperitoneal (4 weeks) | ↓ ALT & AST, ↓ MDA; ↑ SOD activity | [9] |

| Saikosaponin D | Carbon tetrachloride-treated (mice) | Not specified | Not specified | ↓ MDA, ↑ SOD, GPx, & Catalase activities | [3] |

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity in a Murine Model of Acute Lung Injury (ALI)

This protocol is adapted from studies on Saikosaponin A in LPS-induced ALI in mice[7][10].

1. Animal Model:

- Species: Male BALB/c mice, 6-8 weeks old.

- Induction of ALI: Intranasal or intratracheal instillation of Lipopolysaccharide (LPS) (e.g., 5 mg/kg in sterile saline). A control group receives saline only.

2. This compound Administration:

- Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility). Prepare fresh daily.

- Dosage: Based on data from other saikosaponins, a starting dose range of 1-10 mg/kg can be explored.

- Route and Timing: Administer this compound (e.g., via intraperitoneal injection) 1 hour before or after LPS challenge.

3. Outcome Measures (24-48 hours post-LPS):

- Bronchoalveolar Lavage (BAL):

- Anesthetize mice and cannulate the trachea.

- Instill and aspirate ice-cold PBS (e.g., 3 x 0.5 mL).

- Centrifuge the BAL fluid (BALF) and collect the supernatant for cytokine analysis and the cell pellet for cell counts.

- Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in BALF and serum using ELISA kits.

- Lung Wet-to-Dry (W/D) Ratio:

- Excise the right lung and record the wet weight.

- Dry the lung in an oven at 60°C for 48 hours and record the dry weight.

- Calculate the W/D ratio as an indicator of pulmonary edema.

- Myeloperoxidase (MPO) Assay:

- Homogenize lung tissue in a suitable buffer.

- Measure MPO activity, an indicator of neutrophil infiltration, using a commercial MPO assay kit.

- Histopathology:

- Fix the left lung in 10% neutral buffered formalin.

- Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

- Score lung injury based on edema, inflammation, and alveolar septal thickening.

Protocol 2: Assessment of Anti-cancer Activity in a Xenograft Mouse Model

This protocol is based on studies of Saikosaponin D in hepatocellular carcinoma models[4].

1. Cell Culture and Animal Model:

- Cell Line: A suitable human cancer cell line (e.g., HepG2 for liver cancer).

- Animals: Immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

- Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the flank of each mouse.

2. This compound Administration:

- Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

- Randomization: Randomly assign mice to treatment groups (Vehicle control, this compound, positive control drug).

- Dosage and Route: Based on existing data, a dose of around 10 mg/kg administered intraperitoneally every other day can be a starting point[4].

3. Outcome Measures:

- Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²)/2.

- Body Weight: Monitor body weight as a general indicator of toxicity.

- Endpoint Analysis:

- At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

- Excise tumors, weigh them, and photograph them.

- Process a portion of the tumor for histopathology (H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

- Homogenize a portion of the tumor for Western blot analysis of relevant signaling proteins.

Mandatory Visualizations

Signaling Pathways

// Nodes LPS [label="LPS", fillcolor="#FBBC05"]; TLR4 [label="TLR4", fillcolor="#4285F4"]; NFkappaB [label="NF-κB", fillcolor="#EA4335"]; ProInflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853"]; Saikosaponin_G [label="this compound", shape=ellipse, fillcolor="#F1F3F4"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges LPS -> TLR4; TLR4 -> NFkappaB [label="Activation"]; NFkappaB -> ProInflammatory_Cytokines [label="Upregulation"]; ProInflammatory_Cytokines -> Inflammation; Saikosaponin_G -> NFkappaB [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; } Caption: this compound's potential anti-inflammatory mechanism via NF-κB pathway inhibition.

// Nodes Growth_Factors [label="Growth Factors", fillcolor="#FBBC05"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; Akt [label="Akt", fillcolor="#EA4335"]; mTOR [label="mTOR", fillcolor="#EA4335"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853"]; Saikosaponin_G [label="this compound", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=cds, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Edges Growth_Factors -> Receptor; Receptor -> PI3K [label="Activation"]; PI3K -> Akt [label="Activation"]; Akt -> mTOR [label="Activation"]; mTOR -> Proliferation; Saikosaponin_G -> PI3K [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Saikosaponin_G -> Akt [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Akt -> Apoptosis [label="Inhibition", arrowhead=tee]; Saikosaponin_G -> Apoptosis [label="Induction", color="#34A853", style=dashed]; }

Caption: Potential anti-cancer mechanism of this compound through the PI3K/Akt/mTOR pathway.

Experimental Workflow

// Nodes start [label="Start: Cancer Cell\nImplantation", shape=ellipse, fillcolor="#FBBC05"]; tumor_growth [label="Tumor Growth to\nPalpable Size"]; randomization [label="Randomization into\nTreatment Groups", shape=diamond, fillcolor="#4285F4"]; treatment [label="Treatment with Vehicle,\nSSG, or Positive Control"]; monitoring [label="Monitor Tumor Volume\n& Body Weight"]; endpoint [label="Endpoint Reached", shape=diamond, fillcolor="#4285F4"]; euthanasia [label="Euthanasia & \nTumor Excision"]; analysis [label="Tumor Weight,\nHistology, IHC,\nWestern Blot", fillcolor="#34A853"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];

// Edges start -> tumor_growth; tumor_growth -> randomization; randomization -> treatment; treatment -> monitoring; monitoring -> endpoint; endpoint -> euthanasia; euthanasia -> analysis; analysis -> end; }

Caption: Workflow for a xenograft animal model to test the anti-cancer efficacy of this compound.

References

- 1. The Role of Saikosaponins in Therapeutic Strategies for Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin a Ameliorates LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saikosaponin-d alleviates depression by promoting NLRP3 ubiquitination and inhibiting inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Experimental study of saikosaponin-D (SSd) on lipid peroxidation of hepatic fibrosis on rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Saikosaponin G in Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Saikosaponins, a group of triterpenoid saponins derived from the roots of Bupleurum species, have been extensively studied for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and hepatoprotective effects[1][2]. The most investigated members of this family are Saikosaponins A, B, C, and D[3].

This document focuses on Saikosaponin G , specifically its derivatives Prosaikogenin G and Saikogenin G , which are metabolites formed from the enzymatic hydrolysis of Saikosaponin D[4][5]. Preclinical data directly pertaining to a compound named "this compound" is scarce; however, studies on its immediate derivatives provide insight into their potential therapeutic activities, particularly in oncology. These application notes summarize the available quantitative data and provide detailed protocols for evaluating the anti-cancer effects of these compounds in vitro.

Data Presentation: In Vitro Anti-Cancer Activity

The anti-cancer effects of Saikosaponin D and its metabolites, Prosaikogenin G and Saikogenin G, have been evaluated in human colorectal cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency in inhibiting cancer cell growth[5].

| Compound | Cell Line | Assay Duration | IC50 Value (μM) | Reference |

| Prosaikogenin G | HCT 116 | 24 hours | 8.49 | [5] |

| Saikogenin G | HCT 116 | 24 hours | No significant effect | [5] |

| Saikosaponin D (Parent) | HCT 116 | 24 hours | 4.26 | [5] |

| Saikosaponin A | HCT 116 | 24 hours | 2.83 | [5] |

Note: Saikogenin G did not demonstrate significant growth inhibition on HCT 116 cancer cells within the tested concentrations[5].

Experimental Protocols

This section provides a detailed methodology for assessing the in vitro anti-cancer activity of this compound derivatives, based on protocols used in preclinical studies[5].

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Prosaikogenin G and Saikogenin G on a human cancer cell line (e.g., HCT 116).

Materials:

-

Human colorectal cancer cell line (HCT 116)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Prosaikogenin G and Saikogenin G (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Culture HCT 116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Prosaikogenin G and Saikogenin G in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. For Prosaikogenin G, a suggested concentration range is 0, 6, 7, 8, 9, and 10 µM[5]. For Saikogenin G, a higher range such as 0, 100, 150, and 500 µM may be used[5].

-

Replace the medium in each well with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2[5].

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Biotransformation of Saikosaponin D

The following diagram illustrates the enzymatic conversion pathway from the parent compound, Saikosaponin D, to its metabolites, Prosaikogenin G and Saikogenin G.

Caption: Biotransformation pathway of Saikosaponin D to its metabolites.

Experimental Workflow for In Vitro Evaluation

This workflow outlines the key steps for assessing the anti-cancer properties of this compound derivatives in a preclinical setting.

Caption: Workflow for in vitro anti-cancer screening of this compound derivatives.

References

- 1. A comprehensive review and perspectives on pharmacology and toxicology of saikosaponins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponins: a review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Improving Saikosaponin G solubility for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Saikosaponin G solubility during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound is not dissolving in aqueous solutions. What should I do?

A1: this compound has very poor solubility in water. Direct dissolution in aqueous buffers is not recommended. To achieve a clear solution, it is essential to first dissolve this compound in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), before preparing aqueous working solutions. For cellular experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

-

Use a Co-solvent System: For in vitro experiments, preparing a stock solution in 100% DMSO is the first step. When diluting into your aqueous medium, do so gradually while vortexing or mixing to ensure even dispersion.

-

Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can help redissolve the compound.[1] However, be mindful of the temperature sensitivity of your experimental system.

-

Reduce Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your experiment.

-

Inclusion Complexes: For improved water solubility, consider forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPBCD).[2] This can significantly enhance the aqueous solubility of saikosaponins.

Q3: How do I prepare this compound for in vivo animal studies?

A3: Direct injection of a DMSO stock solution is not suitable for in vivo studies due to potential toxicity. A co-solvent formulation is necessary to ensure solubility and biocompatibility. Here are some recommended formulations:

-

PEG300, Tween-80, and Saline: A common vehicle involves a mixture of DMSO, PEG300, Tween-80, and saline. A typical protocol involves first dissolving this compound in DMSO, then sequentially adding PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[1]

-

SBE-β-CD in Saline: Another effective vehicle uses a combination of DMSO and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1]

-

Corn Oil: For oral gavage or certain injection routes, a suspension in corn oil can be prepared from a DMSO stock solution.[1][3]

It is crucial to ensure the final solution is clear and homogenous before administration.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: Once this compound is dissolved in a solvent, it should be stored at low temperatures to maintain its stability. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1] It is important to protect the solutions from light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data Summary

The following tables summarize the solubility of this compound and related saikosaponins in various solvents.

Table 1: this compound Solubility

| Solvent System | Solubility | Reference |

| DMSO | ≥ 50 mg/mL (64.02 mM) | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (1.60 mM) | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (1.60 mM) | [1] |

| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (1.60 mM) | [1] |

Table 2: Solubility of Other Saikosaponins for Reference

| Compound | Solvent System | Solubility | Reference |

| Saikosaponin A | DMSO | 100 mg/mL (128.04 mM) | [3] |

| Saikosaponin D | DMSO | 100 mg/mL (128.04 mM) | [4] |

| Saikosaponin D | Water | Insoluble | [4] |

| Saikosaponin D | Ethanol | Insoluble | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

-

Weighing: Accurately weigh the desired amount of this compound powder.

-

Dissolution: Add fresh, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Solubilization: If necessary, use an ultrasonic bath to aid dissolution. Ensure the solution is clear.

-

Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]

Protocol 2: Preparation of this compound Formulation for In Vivo Administration (Co-solvent System)

This protocol is an example for preparing a 1 mg/mL working solution.

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.

-

Dispense Co-solvents: In a sterile tube, add 400 µL of PEG300.

-

Add Drug Stock: Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

-

Add Surfactant: Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Visualizations

Caption: Experimental workflow for preparing this compound solutions.

Caption: Simplified signaling pathways modulated by Saikosaponin D.

References

Technical Support Center: Saikosaponin G Quantification

Welcome to the technical support center for Saikosaponin G quantification. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this compound. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to detect using standard HPLC-UV methods?

A1: Saikosaponins, including this compound, lack strong chromophores in their molecular structure.[1][2] This characteristic results in poor absorption of ultraviolet (UV) light, making detection by HPLC with a UV detector challenging and often resulting in low sensitivity.[1][2]

Q2: What are the alternative detection methods for this compound quantification?

A2: Due to the limitations of UV detection, several alternative methods have been developed. These include High-Performance Liquid Chromatography (HPLC) coupled with:

Both ELSD and CAD are universal detectors that do not rely on the analyte having a chromophore.[2][3] Mass spectrometry offers high sensitivity and selectivity.[3]

Q3: I am having trouble separating this compound from its isomers. What can I do?

A3: The structural similarity and presence of several isomers are significant challenges in Saikosaponin analysis.[4][5] this compound is isomeric with Saikosaponin B1.[4] To improve separation, consider the following:

-

Column Selection: Utilize high-resolution columns, such as a C18 column, for better separation.[6]

-

Gradient Elution: Employ a gradient elution program with a mobile phase consisting of acetonitrile and water, with or without additives like formic acid or ammonium acetate, to enhance resolution.[2][5][6]

-

Method Optimization: Fine-tune parameters like flow rate, column temperature, and the gradient profile.

Q4: My this compound concentrations are inconsistent. Could this be a stability issue?

A4: Yes, saikosaponins can be unstable under certain conditions. The presence of unstable allyl oxide bonds can lead to their conversion into other forms under mildly acidic conditions or upon heating.[3] To mitigate stability issues, ensure that your sample preparation and analysis are conducted under controlled temperature and pH conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound quantification.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For saikosaponins, mildly acidic conditions (e.g., using 0.01% acetic acid or 0.1 mM ammonium acetate at pH 4.0) have been shown to be effective.[2] |

| Column overload. | Reduce the injection volume or the concentration of the sample. | |

| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. | |

| Low Signal Intensity/Poor Sensitivity | Using UV detection. | Switch to a more sensitive detector like CAD or MS.[2][3] CAD has been reported to be two to six times more sensitive than ELSD for saikosaponin analysis.[2] |

| Suboptimal detector settings. | Optimize detector parameters. For CAD, the best sensitivity was achieved with 0.1 mM ammonium acetate at pH 4.0 in the mobile phase and a flow rate of 1.0 mL/min.[2] For ELSD, 0.01% acetic acid in the mobile phase with a flow rate of 0.8 mL/min was optimal.[2] | |

| Inefficient extraction. | Optimize the extraction procedure. Ultrasound-assisted extraction can significantly shorten the extraction time.[7] The choice of extraction solvent is also critical; 70% ethanol has been shown to yield higher amounts of saikosaponins compared to water.[8] | |

| Inaccurate Quantification in Biological Samples | Matrix effects (ion suppression or enhancement) in LC-MS.[9][10] | Qualitative Assessment: Use post-column infusion to identify regions of ion suppression or enhancement.[10] Quantitative Assessment: Spike the analyte into the matrix post-extraction to evaluate the extent of the matrix effect.[10] Mitigation: Improve sample clean-up procedures (e.g., solid-phase extraction), optimize chromatography to separate the analyte from interfering matrix components, or use a stable isotope-labeled internal standard.[11] |

| Isomer Co-elution | Insufficient chromatographic resolution. | Employ a high-resolution analytical column (e.g., UPLC BEH C18, 1.7 µm).[5] Optimize the gradient elution program, including the organic modifier (acetonitrile is common) and aqueous phase (often with additives like formic acid).[5] |

| Reference Standard Issues | Impure or degraded reference standard. | Use a certified reference standard from a reputable source like USP.[12] Verify the purity of the standard using multiple analytical techniques. |

Experimental Protocols

Sample Preparation: Ultrasound-Assisted Extraction of Saikosaponins

This protocol is adapted from studies on the extraction of saikosaponins from Radix Bupleuri.

-

Sample Pulverization: Grind the dried plant material to a fine powder.

-

Solvent Addition: Add 70% ethanol to the powdered sample. A solvent-to-solid ratio of 25 mL/g has been found to be effective.[7]

-

Ultrasonication: Place the mixture in an ultrasonic bath.

-

Parameter Optimization: The optimal conditions for ultrasound-assisted extraction have been reported as an extraction time of 30 minutes, a temperature of 80°C, and an ultrasound power of 21 W.[7]

-

Filtration and Concentration: After extraction, filter the solution and concentrate the filtrate under reduced pressure to obtain the crude extract.

HPLC-CAD Method for Saikosaponin Quantification

The following is a general HPLC-CAD methodology based on validated methods for saikosaponin analysis.[2][3]

-

Column: Ascentis Express C18 column (100 mm x 4.6 mm, 2.7 µm).[2]

-

Mobile Phase:

-

A: 0.1 mM Ammonium Acetate in water (pH 4.0)

-

B: Acetonitrile

-

-

Gradient Elution: A gradient program should be optimized to achieve baseline separation of all saikosaponins of interest.

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C).[5]

-

Injection Volume: 2 µL.[5]

-

CAD Settings:

-

Range: 100 pA[2]

-

Nebulizer Gas (Nitrogen): Purity and pressure should be optimized according to the manufacturer's recommendations.

-

Visualizations

Caption: Workflow for this compound Quantification.

Caption: Troubleshooting Logic for this compound Analysis.

References

- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS [frontiersin.org]

- 5. Systematic Characterization and Identification of Saikosaponins in Extracts From Bupleurum marginatum var. stenophyllum Using UPLC-PDA-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Investigation on ultrasound assisted extraction of saikosaponins from Radix Bupleuri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 9. eijppr.com [eijppr.com]

- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. USP Reference Standards [usp.org]

Saikosaponin G experimental variability and controls

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with Saikosaponin G.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the experimental use of this compound.

Question 1: I am observing low or inconsistent bioactivity of my this compound. What could be the cause?

Answer: Inconsistent bioactivity can stem from several factors related to the compound's quality, storage, and handling.

-

Purity: The purity of this compound is critical for reproducible results. It is recommended to use this compound with a purity of 98% or higher, which can be verified by High-Performance Liquid Chromatography (HPLC).[1]

-

Storage: this compound is a triterpene glycoside that can be sensitive to degradation. Store the solid compound at 4°C and protect it from light. For stock solutions in DMSO, store at -20°C for up to one month or -80°C for up to six months, and protect from light. Avoid repeated freeze-thaw cycles.

-

Solubility: Saikosaponins can have limited solubility in aqueous solutions.[2] Ensure complete solubilization in an appropriate solvent like DMSO before preparing your final working concentrations in cell culture media. Incomplete dissolution will lead to lower effective concentrations.

Question 2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?

Answer: Saikosaponin D, a structurally similar compound, is known to dissolve well in methanol and ethanol but has limited solubility in water.[2] For this compound, Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.

-

Stock Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO. Gentle warming or vortexing can aid dissolution.

-

Working Solution Preparation: When preparing working solutions for cell-based assays, dilute the DMSO stock solution into your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Question 3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What should I check?

Answer: Unusually high cytotoxicity could be due to several factors:

-

Cell Health: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase. Overcrowded or unhealthy cells can be more susceptible to stress and cytotoxic effects.[3]

-

DMSO Concentration: As mentioned, high concentrations of DMSO can be toxic to cells. Prepare a vehicle control with the same final concentration of DMSO to differentiate between compound- and solvent-induced cytotoxicity.

-

Compound Purity: Impurities in the this compound preparation could contribute to unexpected cytotoxicity. Always use a high-purity compound from a reputable supplier.

Question 4: How can I perform quality control on my batch of this compound?

Answer: HPLC is a reliable method for assessing the purity and integrity of this compound.[1] You can compare the chromatogram of your sample to a certified reference standard of this compound. Additionally, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for structural confirmation.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.

Table 1: In Vitro Efficacy of Prosaikogenin G (a derivative of Saikosaponin D)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Prosaikogenin G | HCT 116 | Cell Viability | 8.49 | [1] |

Note: Data for this compound is limited. Prosaikogenin G is a structurally related compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Saikosaponins.

Protocol 1: Cell Viability Assay using WST-8

This protocol is adapted from a method used for assessing the anti-cancer effects of various saikosaponins, including prosaikogenin G, on HCT 116 cells.[1]

Materials:

-

This compound

-

HCT 116 cells (or other cancer cell line of interest)

-

96-well cell culture plates

-

Appropriate cell culture medium (e.g., DMEM with 10% FBS)

-

DMSO (for stock solution)

-

WST-8 Cell Viability Assay Kit

-

Multifunction microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed approximately 5 x 10³ cells per well in a 96-well plate.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution to desired working concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement:

-

Add 10 µL of the WST-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis.

-

Visualizations

Signaling Pathways

While the specific signaling pathways for this compound are not extensively documented, based on studies of other saikosaponins like Saikosaponin A and D, it is plausible that this compound may induce apoptosis through the mitochondrial pathway.[4]

Caption: Putative mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the in vitro anti-cancer effects of this compound.

Caption: General experimental workflow for this compound in vitro testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assay on Saponin-treated A431 Cells [protocols.io]

- 4. The potential effect and mechanism of Saikosaponin A against gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Validating the Anti-Cancer Efficacy of Saikosaponin G: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Saikosaponin G, a triterpenoid saponin, with other related saikosaponins and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). The information is supported by available experimental data to aid in the evaluation of its therapeutic potential.

Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of this compound has been evaluated in human colorectal carcinoma HCT 116 cells. A key metric for cytotoxicity, the half-maximal inhibitory concentration (IC50), has been determined and compared with other saikosaponins.

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | HCT 116 | 8.49 | [1] |

| Saikosaponin A | HCT 116 | 2.83 | [1] |

| Saikosaponin D | HCT 116 | 4.26 | [1] |

| Prosaikogenin F | HCT 116 | 14.21 | [1] |

| 5-Fluorouracil | HCT-116 | ~1.8 (converted from 0.83 µg/mL) | [2] |

Note: The IC50 value for 5-Fluorouracil was converted from µg/mL to µM for comparative purposes, assuming a molar mass of approximately 130.08 g/mol .

Based on the available data, this compound demonstrates inhibitory effects on the proliferation of HCT 116 colon cancer cells.[1] When compared to other saikosaponins, Saikosaponin A and Saikosaponin D exhibit more potent cytotoxicity in this specific cell line.[1]

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

While specific experimental data on the induction of apoptosis and cell cycle arrest by this compound in HCT 116 cells is limited in the currently available literature, studies on other saikosaponins, particularly Saikosaponin D, in colorectal cancer cells provide insights into potential mechanisms. Saikosaponin D has been shown to trigger apoptosis in HCT116 cells by activating both intrinsic and extrinsic pathways, leading to the cleavage of caspases-3, -8, and -9, and PARP.[3] It also induces mitochondrial depolarization.[3] Furthermore, Saikosaponin D has been observed to influence the cell cycle, though the specific effects can be cell-line dependent.[4]

For this compound, further investigation is required to elucidate its specific effects on apoptotic pathways and cell cycle progression in HCT 116 cells.

Signaling Pathways

The precise signaling pathways modulated by this compound in the context of its anti-cancer activity remain to be fully elucidated. Research on other saikosaponins suggests potential involvement of key cancer-related pathways. For instance, Saikosaponin D has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in colorectal cancer cells.[3] In other cancer types, the PI3K/Akt/mTOR pathway has been implicated in the anti-cancer effects of saikosaponins.[5]

A comprehensive understanding of the signaling cascades affected by this compound is crucial for its development as a therapeutic agent.

Caption: Proposed mechanism of this compound's anti-cancer effects.

Experimental Protocols

Detailed experimental protocols for the validation of this compound's anti-cancer effects are outlined below. These are based on standard methodologies used for other saikosaponins and can be adapted for this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed HCT 116 cells in a 96-well plate at a density of 5x10³ cells per well.[6]

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat HCT 116 cells with different concentrations of this compound for a specified duration.

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat HCT 116 cells with this compound, then harvest and fix the cells in cold ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-staining dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and untreated HCT 116 cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, key signaling pathway proteins).

-

Secondary Antibody Incubation: Incubate the membrane with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound has demonstrated anti-cancer activity against human colorectal carcinoma HCT 116 cells. However, its potency appears to be lower than that of Saikosaponin A and Saikosaponin D in this cell line. The current body of research lacks detailed mechanistic studies specifically for this compound, including its effects on apoptosis, the cell cycle, and underlying signaling pathways.

To fully validate the anti-cancer effects of this compound, further research is imperative. This should include:

-

Broad-spectrum cytotoxicity screening: Evaluating the efficacy of this compound across a wider range of cancer cell lines.

-